molecular formula C7H6BFO3 B1317452 2-Fluoro-4-formylphenylboronic acid CAS No. 871126-22-6

2-Fluoro-4-formylphenylboronic acid

Cat. No. B1317452
CAS RN: 871126-22-6
M. Wt: 167.93 g/mol
InChI Key: OAEJODVYVOAOPH-UHFFFAOYSA-N
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Description

2-Fluoro-4-formylphenylboronic acid is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It has a molecular formula of C7H6BFO3 .


Synthesis Analysis

The synthesis of 2-Fluoro-4-formylphenylboronic acid involves the use of fluorine substituents on the properties of phenylboronic compounds . The introduction of a fluorine substituent into organic compounds significantly changes their physical properties .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-formylphenylboronic acid is characterized by a boronic group with a significant twist in the crystalline state . Its molecular weight is 167.93 g/mol .


Chemical Reactions Analysis

The chemical reactions of 2-Fluoro-4-formylphenylboronic acid are influenced by the electron-withdrawing character of fluorine atoms . It can be used as a linker-converter between diol (analyte) and anthracene (amplifier) .


Physical And Chemical Properties Analysis

2-Fluoro-4-formylphenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 343.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 38.4±0.4 cm3 .

Scientific Research Applications

Polymer Electrolytes

2-Fluoro-4-formylphenylboronic acid is used as a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes. These electrolytes are crucial in the development of more efficient energy storage systems, such as batteries and supercapacitors .

Organic Synthesis

This compound plays a role in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation. It’s also used in site-selective Suzuki-Miyaura arylation reactions and rhodium-catalyzed enantioselective addition reactions, which are important for creating complex organic molecules with high precision .

Glucose-Sensitive Polymers

In biomedical applications, 2-Fluoro-4-formylphenylboronic acid derivatives can function as glucose-sensitive polymers. This enables self-regulated insulin release in diabetes treatment and can also be used as a diagnostic agent .

Wound Healing and Tumor Targeting

The compound’s derivatives have been noted for their use in wound healing and tumor targeting, which are significant areas of research in medical treatments and drug delivery systems .

Sensing Applications

Boronic acids, including derivatives of 2-Fluoro-4-formylphenylboronic acid, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This includes both homogeneous assays and heterogeneous detection at the interface of the sensing material or within the bulk sample .

Influence on Physical Properties

The introduction of a fluorine substituent into organic compounds, such as 2-Fluoro-4-formylphenylboronic acid, significantly changes their physical properties. This includes heat of vaporization, critical temperature, density, viscosity, among others, which can be crucial for material science applications .

Mechanism of Action

Target of Action

2-Fluoro-4-formylphenylboronic acid is primarily used as a reactant in various chemical reactions . It is often used in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through the boronic acid moiety. In Suzuki-Miyaura coupling reactions, the boronic acid moiety of 2-Fluoro-4-formylphenylboronic acid undergoes transmetalation, a process where the boron-to-carbon bond is exchanged for a metal-to-carbon bond .

Biochemical Pathways

The primary biochemical pathway involved with this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The primary result of the action of 2-Fluoro-4-formylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 2-Fluoro-4-formylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert atmosphere and at a temperature between 2-8°C . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The future directions of 2-Fluoro-4-formylphenylboronic acid include its application in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine . It plays an important role in these applications and its role is still growing .

properties

IUPAC Name

(2-fluoro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEJODVYVOAOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584714
Record name (2-Fluoro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-formylphenylboronic acid

CAS RN

871126-22-6
Record name B-(2-Fluoro-4-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-formylbenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Did the study find any anticancer properties for 2-Fluoro-4-formylphenylboronic acid against glioblastoma?

A1: Unfortunately, the study found that 2-Fluoro-4-formylphenylboronic acid, when conjugated with rhodanine, did not exhibit anticancer properties against the U87MG glioblastoma cell line. Instead, the compound unexpectedly led to increased glioblastoma cell viability []. Further research is needed to understand the mechanisms behind this observation and explore potential alternative applications for this compound.

Q2: What other compounds were investigated in the study, and how did their effects compare to 2-Fluoro-4-formylphenylboronic acid?

A2: The study investigated three other compounds alongside 2-Fluoro-4-formylphenylboronic acid: rhodanine + p-tolualdehyde, rhodanine + o-tolualdehyde, and rhodanine + 3-fluoro-4-formylphenylboronic acid. Interestingly, only the rhodanine + p-tolualdehyde conjugate demonstrated a decrease in glioblastoma viability, exhibiting potential anticancer activity. The remaining two conjugates, similar to 2-Fluoro-4-formylphenylboronic acid, resulted in increased glioblastoma cell growth []. This highlights the complex structure-activity relationships in drug development and the importance of continued exploration of novel chemical modifications.

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